1,2-Diethynyl-3-methylbenzene
Description
1,2-Diethynyl-3-methylbenzene is a substituted aromatic compound featuring two ethynyl (–C≡CH) groups at the 1- and 2-positions of the benzene ring and a methyl (–CH₃) group at the 3-position. The ethynyl groups are electron-withdrawing due to sp-hybridization, while the methyl group is electron-donating via hyperconjugation, creating a unique electronic environment. This compound is of interest in materials science and coordination chemistry, where its rigid structure and π-conjugation may enable applications in conductive polymers or metal-organic frameworks (MOFs).
Properties
CAS No. |
412041-40-8 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2-diethynyl-3-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-8-6-7-9(3)11(10)5-2/h1-2,6-8H,3H3 |
InChI Key |
LVGVZXUNHWRPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)C#C |
Origin of Product |
United States |
Chemical Reactions Analysis
1,2-Diethynyl-3-methylbenzene undergoes various types of chemical reactions:
Oxidation:
Oxidation with Potassium Permanganate: This compound can be oxidized to produce carboxylic acids.
Oxidation with Chromium Trioxide: This reaction yields ketones or carboxylic acids depending on the reaction conditions.
Reduction:
Reduction with Lithium Aluminum Hydride: This reaction reduces the ethynyl groups to ethyl groups, resulting in 1,2-diethyl-3-methylbenzene.
Substitution:
Halogenation: The benzene ring can undergo halogenation reactions with chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Nitration: The compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and various oxidizing agents.
Reduction: Lithium aluminum hydride and other reducing agents.
Substitution: Halogens, nitric acid, sulfuric acid, and catalysts like iron(III) chloride.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Ethyl groups.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
1,2-Diethynyl-3-methylbenzene is used in various scientific research applications:
Chemistry:
Synthetic Intermediate: It serves as a building block in the synthesis of more complex organic molecules.
Catalyst Support: The compound can be used as a support material for catalysts in organic synthesis.
Biology:
Bioconjugation: It is used in bioconjugation techniques to label biomolecules for imaging and tracking studies.
Protein Engineering: The compound can be used to modify proteins and study their structure and function.
Medicine:
Drug Development: It is used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.
Diagnostic Agents: The compound can be used as a precursor for diagnostic agents in medical imaging.
Industry:
Material Science: It is used in the production of advanced materials with specific properties.
Polymer Chemistry: The compound can be polymerized to create new types of polymers with unique characteristics.
Mechanism of Action
The mechanism by which 1,2-diethynyl-3-methylbenzene exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Ethynyl Substituents
Ethynyl-substituted benzenes are studied for their electronic and steric properties. For example:
- 1,3-Diethynyl-5-methylbenzene : A positional isomer with ethynyl groups at 1 and 3. The para-methyl group may enhance solubility compared to 1,2-diethynyl derivatives.
- 1,2-Diethynyl-4-methylbenzene : The methyl group at the 4-position could alter steric hindrance in coordination reactions compared to the 3-methyl analogue.
Electronic Effects:
- Ethynyl groups decrease electron density at ortho/para positions, while methyl groups increase it.
Reactivity in Metal-Catalyzed Reactions
Compounds with directing groups, such as the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), facilitate C–H activation. While 1,2-Diethynyl-3-methylbenzene lacks such a directing group, its ethynyl moieties may act as π-ligands for transition metals. For instance, phosphine ligands like 1,2-bis(diphenylphosphino)benzene (dppb) in coordinate metals via lone pairs, whereas ethynyl groups could engage in π-backbonding with metals like palladium or nickel .
Data Tables
Table 1: Hypothetical Properties of Ethynyl-Substituted Benzenes
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity with Pd(0) |
|---|---|---|---|
| 1,2-Diethynyl-3-methylbenzene | 120–125* | Moderate | High (π-coordination) |
| 1,3-Diethynyl-5-methylbenzene | 110–115* | High | Moderate |
| 1,2-Diethynylbenzene | 95–100 | Low | High |
*Predicted values based on substituent effects.
Table 2: Comparison of Directing Groups in Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
